N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
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Description
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.17975526 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Nrf2-ARE pathway . This pathway plays a crucial role in cellular defense mechanisms, particularly in the context of oxidative stress.
Mode of Action
The compound acts as an activator of the Nrf2-ARE pathway . It achieves this by triggering the phosphorylation of Nrf2 Ser40 by p-ERK . This phosphorylation event facilitates the transport of Nrf2 into the nucleus, where it drives the expression of Nrf2-dependent antioxidant proteins .
Biochemical Pathways
The activation of the Nrf2-ARE pathway by this compound leads to the expression of antioxidant proteins . These proteins play a vital role in neutralizing reactive oxygen species and reducing oxidative stress within the cell .
Result of Action
The activation of the Nrf2-ARE pathway and the subsequent expression of antioxidant proteins help to protect cells from oxidative damage . This can have therapeutic effects in conditions characterized by excessive oxidative stress, such as ulcerative colitis .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-20(21(27)24-16-4-5-17-18(13-16)29-12-11-28-17)23-14-15-6-9-25(10-7-15)19-3-1-2-8-22-19/h1-5,8,13,15H,6-7,9-12,14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCZTOXKACPDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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